Spectroscopic and Conformational Analysis of (3s,4r)-3-Fluorooxan-4-ol: A Technical Guide for Drug Development Professionals
Spectroscopic and Conformational Analysis of (3s,4r)-3-Fluorooxan-4-ol: A Technical Guide for Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive analysis of the spectroscopic properties of (3s,4r)-3-Fluorooxan-4-ol, a fluorinated oxane derivative of significant interest in medicinal chemistry and drug development. The strategic introduction of fluorine atoms into bioactive molecules can profoundly influence their conformational preferences, metabolic stability, and binding affinities.[1][2] This guide offers a detailed exploration of the expected Nuclear Magnetic Resonance (¹H, ¹³C, and ¹⁹F NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic data for this compound. By integrating theoretical predictions with established spectroscopic principles, this document serves as a vital resource for researchers, scientists, and drug development professionals, enabling unambiguous structural elucidation and a deeper understanding of the molecule's physicochemical properties.
Introduction: The Significance of Fluorinated Oxanes in Medicinal Chemistry
The oxane (tetrahydropyran) ring is a prevalent scaffold in numerous natural products and pharmaceutical agents. Its ability to engage in hydrogen bonding and its defined conformational chair-like structures make it a valuable component in molecular design. The introduction of a fluorine atom, as in (3s,4r)-3-Fluorooxan-4-ol, offers a powerful tool to modulate a molecule's properties.[1] Fluorine's high electronegativity and relatively small size can alter the electronic environment of neighboring atoms, influence pKa, and enhance metabolic stability by blocking sites of oxidation.[1] Furthermore, the conformational gauche effect of fluorine can significantly impact the three-dimensional structure of the oxane ring, which is often critical for biological activity.[3]
This guide provides a detailed predictive analysis of the key spectroscopic signatures of (3s,4r)-3-Fluorooxan-4-ol, offering a foundational understanding for its characterization and for the analysis of related fluorinated compounds.
Molecular Structure and Conformational Analysis
The structure of (3s,4r)-3-Fluorooxan-4-ol, with the cis relationship between the fluorine and hydroxyl groups, suggests a dynamic conformational equilibrium in solution. The oxane ring is expected to adopt a chair conformation. The relative orientation of the fluorine and hydroxyl substituents will influence the stability of the two possible chair conformers.
Diagram: Chair Conformations of (3s,4r)-3-Fluorooxan-4-ol
Caption: Interplay of spectroscopic techniques for structural elucidation.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For (3s,4r)-3-Fluorooxan-4-ol (C₅H₉FO₂), the expected molecular weight is 120.12 g/mol . [4][5]High-resolution mass spectrometry (HRMS) would be used to confirm the elemental formula.
Table 4: Predicted Mass Spectrometry Data for (3s,4r)-3-Fluorooxan-4-ol
| Ion | Formula | Predicted m/z (Monoisotopic) |
| [M]+• | C₅H₉FO₂⁺• | 120.0587 |
| [M+H]⁺ | C₅H₁₀FO₂⁺ | 121.0665 |
| [M+Na]⁺ | C₅H₉FNaO₂⁺ | 143.0484 |
| [M-H]⁻ | C₅H₈FO₂⁻ | 119.0512 |
The fragmentation pattern in the mass spectrum will be influenced by the presence of the hydroxyl and fluoro groups. Common fragmentation pathways would likely involve the loss of water (H₂O), hydrogen fluoride (HF), and small alkyl fragments.
Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (3s,4r)-3-Fluorooxan-4-ol is expected to show characteristic absorption bands for the O-H, C-H, C-O, and C-F bonds.
Table 5: Predicted IR Absorption Bands for (3s,4r)-3-Fluorooxan-4-ol
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200 - 3600 | Broad, Strong |
| C-H (alkane) | 2850 - 3000 | Medium to Strong |
| C-O (ether and alcohol) | 1050 - 1150 | Strong |
| C-F (fluoroalkane) | 1000 - 1100 | Strong |
The broad O-H stretch is a hallmark of the alcohol functional group. The strong C-O and C-F stretches will likely overlap in the fingerprint region, but their presence is a key indicator of the molecule's structure.
Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for (3s,4r)-3-Fluorooxan-4-ol.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
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¹H NMR Acquisition:
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Acquire a standard one-dimensional ¹H spectrum.
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Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.
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Process the data with a line broadening of 0.3 Hz.
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¹³C NMR Acquisition:
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Acquire a proton-decoupled ¹³C spectrum.
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Typical parameters: 1024-4096 scans, spectral width of 200-240 ppm, relaxation delay of 2 seconds.
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Process the data with a line broadening of 1-2 Hz.
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¹⁹F NMR Acquisition:
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Acquire a proton-coupled ¹⁹F spectrum.
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Typical parameters: 64-128 scans, spectral width of 50-100 ppm, relaxation delay of 1-2 seconds.
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Reference the spectrum to an external standard (e.g., CFCl₃).
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2D NMR Experiments:
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Perform 2D experiments such as COSY (¹H-¹H), HSQC (¹H-¹³C), and HMBC (¹H-¹³C) to confirm proton-proton and proton-carbon correlations.
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An HOESY or NOESY experiment can provide through-space correlations to further elucidate the stereochemistry and conformation.
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Diagram: NMR Data Acquisition and Analysis Workflow
Caption: A typical workflow for NMR-based structural elucidation.
Mass Spectrometry
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI).
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Data Acquisition:
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Acquire data in both positive and negative ion modes.
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Scan a mass range that includes the expected molecular ion (e.g., m/z 50-500).
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Perform tandem MS (MS/MS) on the parent ion to obtain fragmentation data.
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Data Analysis:
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Determine the accurate mass of the molecular ion and compare it to the theoretical mass to confirm the elemental composition.
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Analyze the fragmentation pattern to gain further structural insights.
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Infrared Spectroscopy
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Sample Preparation: The sample can be analyzed as a neat liquid (if applicable), a thin film on a salt plate (e.g., NaCl or KBr), or as a KBr pellet.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Acquire a background spectrum of the empty sample compartment.
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Acquire the sample spectrum.
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Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
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Data Analysis:
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Identify the characteristic absorption bands and assign them to the corresponding functional groups.
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Conclusion
The spectroscopic analysis of (3s,4r)-3-Fluorooxan-4-ol provides a detailed picture of its molecular structure and conformational properties. The combination of ¹H, ¹³C, and ¹⁹F NMR, along with mass spectrometry and IR spectroscopy, allows for unambiguous characterization. The insights gained from the interpretation of this data, particularly the NMR coupling constants, are invaluable for understanding the influence of the fluorine substituent on the conformation of the oxane ring. This knowledge is critical for the rational design of novel therapeutic agents, where precise control over molecular shape and electronics is paramount for achieving desired biological activity and pharmacokinetic profiles.
References
- Böhm, H. J., et al. (2004). Fluorine in medicinal chemistry. ChemBioChem, 5(5), 637-643.
- Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.
- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons.
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PubChem. (3S,4R)-3-fluorooxan-4-ol. Retrieved from [Link]
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JEOL. (n.d.). Structure Elucidation of Fluorinated Compounds by NMR. Retrieved from [Link]
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Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]
- University of Southampton. (2024).
- University of Southampton. (2014).
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ACD/Labs. (n.d.). A New Method for the Reliable Detection of 13C Multiplets of Fluorine Containing Compounds. Retrieved from [Link]
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University of Ottawa NMR Facility Blog. (2007). 13C NMR of Fluorinated Organics. Retrieved from [Link]
- National Institutes of Health. (2016).
- National Institutes of Health. (n.d.). Gas-phase, conformer-specific infrared spectra of 3-chlorophenol and 3-fluorophenol. PMC.
- Mohler, F. L., Dibeler, V. H., & Reese, R. M. (1951). Mass Spectra of Fluorocarbons. Journal of Research of the National Bureau of Standards, 47(4), 235-241.
